Product packaging for Methyl 3-(2-fluorophenyl)-3-oxopropanoate(Cat. No.:CAS No. 185302-86-7)

Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Cat. No.: B181616
CAS No.: 185302-86-7
M. Wt: 196.17 g/mol
InChI Key: HVFIYFIBZJWQAE-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Chemistry and Drug Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The carbon-fluorine bond is the strongest covalent bond in organic chemistry, lending significant stability to molecules that contain it. google.com In drug design, replacing hydrogen or a hydroxyl group with fluorine can profoundly alter a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability, improved binding affinity for biological targets, increased bioavailability, and modulated lipophilicity. bldpharm.com The introduction of fluorine can block metabolic pathways, leading to a longer-lasting therapeutic effect. Consequently, a significant portion of pharmaceuticals on the market contain fluorine; in 2018, it was reported that 36% of the top 50 best-selling drugs contained at least one fluorine atom. bldpharm.com Beyond pharmaceuticals, organofluorine compounds are integral to agrochemicals, polymers, and advanced materials. google.come-bookshelf.de

Overview of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by a ketone functional group positioned on the beta-carbon relative to an ester group. libretexts.org This specific arrangement of functional groups makes them exceptionally versatile and widely used building blocks in organic synthesis. libretexts.orglibretexts.org Their utility stems from the unique reactivity conferred by the two carbonyl groups, which create both electrophilic and nucleophilic centers within the same molecule. libretexts.orgmdpi.com

A key feature of β-keto esters is the acidity of the protons on the α-carbon (the carbon situated between the two carbonyls). These protons can be readily removed by a base to form a resonance-stabilized enolate ion. researchgate.net This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions, including alkylations and acylations. aklectures.com Furthermore, β-keto esters are classical substrates for condensation reactions, such as the Claisen condensation, and are crucial intermediates in the synthesis of more complex molecules, including a variety of heterocyclic compounds. libretexts.orgresearchgate.netorganic-chemistry.org

Research Context of Methyl 3-(2-Fluorophenyl)-3-oxopropanoate within Organofluorine Chemistry

This compound is a member of the fluorinated β-keto ester family, combining the advantageous properties of both structural motifs. The compound integrates the synthetically flexible β-keto ester core with a 2-fluorophenyl substituent. This specific substitution pattern makes it a valuable intermediate in organofluorine chemistry. The 2-fluorophenyl group can influence the molecule's electronic properties, conformational preferences, and potential interactions with biological targets, while the β-keto ester portion provides a reactive handle for extensive chemical modification. Researchers utilize this compound as a precursor for constructing more elaborate fluorinated molecules, particularly in the pursuit of novel bioactive compounds for pharmaceutical and agrochemical applications. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO3 B181616 Methyl 3-(2-fluorophenyl)-3-oxopropanoate CAS No. 185302-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFIYFIBZJWQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282232
Record name Methyl 2-fluoro-β-oxobenzenepropanoate
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185302-86-7
Record name Methyl 2-fluoro-β-oxobenzenepropanoate
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Record name Methyl 2-fluoro-β-oxobenzenepropanoate
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Record name 185302-86-7
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Synthetic Methodologies for Methyl 3 2 Fluorophenyl 3 Oxopropanoate and Analogous Systems

Classical Ester Synthesis Routes

Traditional methods for the synthesis of β-keto esters have long been established and remain widely used due to their reliability and accessibility. These approaches typically involve the formation of a carbon-carbon bond adjacent to a carbonyl group.

Esterification of β-Keto Acids

One of the most straightforward conceptual routes to β-keto esters is the direct esterification of the corresponding β-keto acid. In the case of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, this would involve the reaction of 3-(2-fluorophenyl)-3-oxopropanoic acid with methanol, typically in the presence of an acid catalyst.

The Fischer esterification, a classic method, involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

However, a significant challenge with this method is the inherent instability of many β-keto acids. These compounds are prone to decarboxylation, especially at elevated temperatures, which can lead to the formation of a ketone (in this case, 2'-fluoroacetophenone) as a major byproduct. To circumvent this, milder esterification conditions are often required. Reagents such as diazomethane can esterify carboxylic acids at room temperature without the need for a strong acid catalyst, thus minimizing decarboxylation. Other methods might involve the use of coupling agents that activate the carboxylic acid under gentle conditions.

Table 1: Comparison of Esterification Methods for β-Keto Acids

MethodCatalyst/ReagentAdvantagesDisadvantages
Fischer EsterificationStrong acid (e.g., H₂SO₄)Inexpensive reagentsHarsh conditions, risk of decarboxylation
DiazomethaneCH₂N₂Mild conditions, high yieldToxic and explosive reagent
Coupling Agents (e.g., DCC)DicyclohexylcarbodiimideMild conditionsStoichiometric byproducts, purification challenges

Claisen Condensation Approaches with Fluorinated Phenylacetic Acid Esters

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. acs.orgmasterorganicchemistry.comlibretexts.org This reaction involves the base-promoted condensation of two ester molecules, where one must have an α-hydrogen to form an enolate. masterorganicchemistry.comlibretexts.org A "crossed" Claisen condensation, utilizing two different esters, can be employed for the synthesis of compounds like this compound. organic-chemistry.org

A plausible route would involve the reaction of a methyl ester of a fluorinated phenylacetic acid with a suitable methyl carbonate or oxalate in the presence of a strong base. For instance, methyl 2-fluorophenylacetate could be treated with dimethyl carbonate and a strong base like sodium methoxide (B1231860) or sodium hydride. The base would deprotonate the α-carbon of the methyl 2-fluorophenylacetate to form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of the dimethyl carbonate. Subsequent elimination of a methoxide ion would yield the desired β-keto ester.

A highly analogous procedure has been successfully used for the synthesis of ethyl 3-(4'-fluorophenyl)-3-oxopropanoate. In this synthesis, p-fluoroacetophenone was reacted with diethyl carbonate in the presence of sodium hydride to afford the product in 78% yield. prepchem.com This demonstrates the viability of using a fluorinated acetophenone derivative in a Claisen-type condensation to produce the corresponding β-keto ester.

Table 2: Key Parameters in Claisen Condensation for Aryl β-Keto Ester Synthesis

ParameterDescriptionCommon Choices
Ester SubstrateProvides the enolizable component.Methyl or ethyl arylacetates.
Acylating AgentProvides the second carbonyl group.Diethyl carbonate, dimethyl oxalate.
BaseMust be strong enough to form the enolate.Sodium hydride, sodium ethoxide, sodium methoxide. organic-chemistry.org
SolventTypically an aprotic solvent.Diethyl ether, tetrahydrofuran (THF).

Advanced and Stereoselective Synthesis Strategies

Modern synthetic chemistry has seen the development of more sophisticated methods that offer greater control over the reaction, including stereoselectivity, and often proceed under milder conditions or in a more atom-economical fashion.

Knoevenagel Condensation in β-Keto Ester Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. jove.comorientjchem.org While it is most famously used to produce α,β-unsaturated compounds, modifications of this reaction can be applied to the synthesis of β-keto esters. orientjchem.orgresearchgate.net

For the synthesis of a β-keto ester, a suitable derivative of a fluorinated benzaldehyde could be condensed with a derivative of malonic acid. The Doebner modification of the Knoevenagel condensation often utilizes pyridine (B92270) and piperidine as catalysts and can lead to concomitant decarboxylation when a malonic acid derivative is used. tandfonline.com By carefully choosing the reactants and conditions, it is possible to favor the formation of the β-keto ester skeleton.

Asymmetric Induction and Chiral Catalysis in β-Keto Ester Synthesis

The development of asymmetric synthesis has been a major focus in modern organic chemistry, allowing for the preparation of enantiomerically enriched compounds. For β-keto esters that possess a chiral center, asymmetric catalysis provides a powerful tool for their stereoselective synthesis. mdpi.comnih.gov

Several strategies have been developed for the asymmetric synthesis of β-keto esters. These include the use of chiral catalysts that can control the facial selectivity of a nucleophilic attack on a prochiral center. For instance, chiral metal complexes or organocatalysts can be employed in reactions such as the asymmetric α-amination or α-cyanation of β-keto esters to introduce a stereocenter. thieme-connect.combeilstein-journals.org

In the context of fluorinated β-keto esters, significant research has been directed towards the enantioselective fluorination of β-keto esters using chiral catalysts. researchgate.net Both metal-catalyzed and organocatalytic methods have been developed. For example, chiral quaternary ammonium (B1175870) salts have been used as phase-transfer catalysts for the enantioselective fluorination of β-keto esters with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). acs.org While this introduces a fluorine atom at the α-position, the principles of using chiral catalysts to control stereochemistry are broadly applicable to other transformations of β-keto esters.

Table 3: Examples of Chiral Catalysts in Asymmetric Transformations of β-Keto Esters

Catalyst TypeExample CatalystReaction Type
Chiral Primary Aminetert-Leucine derived amineAsymmetric α-hydrazination nih.govacs.org
Chiral Tin Alkoxide(R)-BINOL-derived tin dibromideAsymmetric α-cyanation thieme-connect.com
Chiral Quaternary Ammonium SaltCinchona alkaloid derivativesAsymmetric fluorination (phase-transfer) acs.org
Iridium ComplexChiral ferrocenyl P,N,N-ligandsAsymmetric hydrogenation rsc.org

One-Pot Synthetic Procedures for β-Keto Ester Derivatives

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. Several one-pot procedures for the synthesis of β-keto esters and their derivatives have been reported. nih.govresearchgate.net

One such approach involves the reaction of acyl chlorides with sodium ethyl acetoacetate in a "one-pot, one-step" method, followed by deacetylation to yield the desired β-keto ester. researchgate.net For the synthesis of this compound, this could be adapted by using 2-fluorobenzoyl chloride as the acylating agent.

Another versatile one-pot method involves the dehydration of β-ketoesters to generate alkynyl or allenyl esters. This sequential, one-pot method proceeds through a vinyl triflate intermediate. nih.gov While this transforms the β-keto ester, it highlights the potential for one-pot multi-step sequences starting from these valuable synthons.

Synthesis of Key Precursors and Building Blocks Incorporating the 2-Fluorophenyl Moiety

Preparation of Fluorinated Aromatic Starting Materials

The introduction of fluorine to an aromatic ring is a critical first step. One common method involves the reaction of ring-halogenated aromatic compounds with a fluoride source. This halogen-exchange reaction, often referred to as the Halex process, can be performed in a single stage to produce ring-fluorinated aromatics google.com. For instance, a chloro- or bromo-substituted benzene (B151609) derivative can be converted to its fluoro-analog using a fluoride salt in the presence of a suitable catalyst or under specific reaction conditions google.com.

Another vital class of fluorinated starting materials is organoboron compounds. For example, 4-fluorophenylboronic acid can be prepared from a Grignard reagent, such as 4-fluorophenylmagnesium bromide, which is then reacted with a borate ester, followed by hydrolysis google.com. This approach can be adapted to synthesize the corresponding 2-fluorophenylboronic acid, a versatile precursor for cross-coupling reactions.

Coupling Reactions to Install the Fluorophenyl Group

Once fluorinated aromatic precursors are obtained, they can be attached to the rest of the molecular structure using various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like 2-fluorophenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base nih.gov. It is a widely used method for its functional group tolerance and relatively mild reaction conditions.

Stille Coupling: The Stille reaction provides an alternative route, coupling an organotin compound (organostannane) with an organic halide, catalyzed by palladium acs.org. While effective, the toxicity of organotin reagents is a significant consideration. Research has focused on optimizing conditions for the coupling of fluorinated aryls to overcome challenges and improve yields acs.org.

Organocuprate Coupling: Methods have been developed for the cross-coupling of organofluorides with organocuprates. This can be achieved through the activation of the carbon-fluorine (C-F) bond using an aluminum halide, which facilitates the subsequent C-C bond formation nih.gov. This technique is effective for both activated and unactivated alkyl fluorides and minimizes side reactions nih.gov.

Transition-Metal-Free Coupling: More recent advancements include transition-metal-free methods. One such strategy uses silylboronates to mediate the cross-coupling of organic fluorides with various nucleophiles, including amines nih.gov. The reaction is enabled by the cooperation of the silylboronate and a strong base, allowing for the selective activation of the C-F bond at room temperature nih.gov.

Coupling ReactionKey ReagentsCatalyst/MediatorKey Features
Suzuki-Miyaura Coupling2-Fluorophenylboronic acid + Organic HalidePalladium Complex + BaseMild conditions, high functional group tolerance. nih.gov
Stille Coupling2-Fluorophenylstannane + Organic HalidePalladium ComplexEffective for complex fragments, but tin reagents are toxic. acs.org
Organocuprate CouplingOrganocuprate + 2-Fluorophenyl HalideAluminum Halide (for C-F activation)Allows coupling with notoriously unreactive alkyl fluorides. nih.gov
Silylboronate-Mediated CouplingOrganic Fluoride + NucleophileSilylboronate + Base (e.g., KOtBu)Transition-metal-free, proceeds at room temperature. nih.gov

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing optically active β-keto esters, which are important building blocks in the synthesis of various pharmaceuticals researchgate.netgoogle.com.

A key strategy involves the use of lipases for selective transformations. Lipases are enzymes that can catalyze reactions with high chemo-, regio-, and enantioselectivity. In the context of β-keto ester synthesis, lipase-catalyzed transesterification is a prominent method google.comgoogle.com. This process involves reacting an acyl donor β-keto ester with an alcohol in the presence of a lipase. For instance, Candida antarctica lipase B (CALB) has been shown to be highly effective in acylating alcohols, yielding chiral β-keto ester products in high yields under mild, often solvent-free, conditions google.com.

Another application is the enzymatic reduction of a keto group. In the synthesis of intermediates for statins, the selective reduction of a δ-ketal β-keto ester has been identified as a crucial step to achieve products with high optical purity researchgate.net. This demonstrates how enzymes can be integrated into a multi-step chemical synthesis to control stereochemistry, a task that is often challenging to achieve with purely chemical methods.

Enzyme TypeReactionSubstrate ClassKey Advantage
Lipase (e.g., CALB)Transesterificationβ-keto esters, Racemic alcoholsHigh enantioselectivity, mild and solvent-free conditions. google.com
Reductase / DehydrogenaseAsymmetric Reductionβ-keto estersProvides access to optically pure β-hydroxy esters. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 2 Fluorophenyl 3 Oxopropanoate

Reaction Pathway Elucidation

The reactivity of Methyl 3-(2-fluorophenyl)-3-oxopropanoate is largely dictated by the interplay between the ketone and ester functional groups, a characteristic feature of all β-keto esters.

β-Keto esters are characterized by the presence of acidic α-protons, located on the carbon atom situated between the two carbonyl groups. This acidity is a consequence of the ability of both the ketone and ester groups to stabilize the resulting conjugate base, an enolate, through resonance. The formation of this enolate is a critical step in many of the reactions that β-keto esters undergo. nih.govevitachem.com

One of the most fundamental reactions of β-keto esters is the Claisen condensation , where an ester having α-hydrogens acts as a nucleophile, attacking another ester molecule to form a new carbon-carbon bond. researchgate.net The resulting product is a β-keto ester. In a similar vein, crossed Claisen condensations involve two different ester reactants, where one typically lacks α-hydrogens to prevent self-condensation. researchgate.net

Furthermore, the enolates of β-keto esters are excellent nucleophiles in alkylation reactions , where they react with alkyl halides to introduce new alkyl groups at the α-position. They can also participate in intramolecular cyclization reactions , such as the Dieckmann condensation, to form cyclic compounds. nih.gov Other common transformations include hydrolysis and decarboxylation, which can be used to convert β-keto esters into ketones. nih.gov

The general reactivity of β-keto esters is summarized in the table below:

Reaction TypeKey Features
Claisen Condensation Formation of a new C-C bond between two ester molecules. researchgate.net
Alkylation Introduction of an alkyl group at the α-position via an enolate intermediate. nih.gov
Hydrolysis & Decarboxylation Conversion to a ketone. nih.gov
Cyclization Intramolecular reaction to form cyclic structures (e.g., Dieckmann condensation). nih.gov

In the context of this compound, the general reactivity of β-keto esters is modulated by the 2-fluorophenyl substituent. The carbonyl carbon of the ketone is an electrophilic center, susceptible to nucleophilic addition . evitachem.com Various nucleophiles can attack this carbon, leading to the formation of new carbon-carbon bonds.

Conversely, the enolate of this compound can act as a nucleophile, reacting with a range of electrophiles. A significant area of study for fluorinated β-keto esters is electrophilic fluorination , where an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used to introduce a fluorine atom at the α-position. mdpi.com This reaction is of considerable interest for the synthesis of molecules with enhanced biological activity.

The presence of the 2-fluorophenyl group can also influence the regioselectivity of these reactions. For instance, in reactions involving the aromatic ring, the fluorine atom acts as an ortho-, para-director for electrophilic aromatic substitution, although it is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org

Influence of Fluorine on Reaction Kinetics and Regioselectivity

The fluorine atom at the ortho position of the phenyl ring in this compound exerts a profound influence on both the speed and the orientation of chemical reactions.

The ortho-directing ability of fluorine is well-documented in lithiation reactions, where it can significantly increase the rate of metalation at the adjacent position. researchgate.net This is attributed to the stabilization of the resulting organometallic intermediate.

In the context of the β-keto ester moiety, the electron-withdrawing nature of the 2-fluorophenyl group increases the acidity of the α-protons, which can affect the kinetics of enolate formation. This enhanced acidity can facilitate reactions that proceed through an enolate intermediate. However, the steric bulk of the ortho-fluorine substituent, although relatively small, may also play a role in influencing the approach of reactants, thereby affecting regioselectivity. nih.govsapub.org

Catalytic Mechanisms in Transformations of Fluorinated β-Keto Esters

Catalysis offers a powerful tool to control the reactivity and selectivity of transformations involving fluorinated β-keto esters like this compound.

Transition metal catalysis has been extensively employed for the transformation of β-keto esters. Palladium-catalyzed reactions , for example, can generate palladium enolates from allyl β-keto esters, which can then undergo various transformations such as allylation and aldol (B89426) condensation. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. thermofisher.com

In the realm of fluorinated β-keto esters, metal catalysts, particularly those based on titanium, copper, and iron, have been utilized for enantioselective fluorination reactions. mdpi.com For instance, a Ti/TADDOL complex has been shown to catalyze the α-fluorination of α-substituted acyclic β-keto esters. mdpi.com Similarly, copper(II) complexes with chiral bisoxazoline ligands are effective for the enantioselective chlorination of β-keto esters, and the resulting α-chloro compounds can be subsequently converted to α-fluoro esters. acs.org Rhodium(II) acetate (B1210297) has also been reported to catalyze the conversion of α-diazo-β-hydroxy esters into β-keto esters. rsc.org

A summary of metal catalysts used in β-keto ester transformations is presented below:

Metal CatalystReaction Type
Palladium Allylation, Aldol Condensation nih.gov
Titanium α-Fluorination mdpi.com
Copper Enantioselective Halogenation acs.org
Rhodium Conversion of α-diazo-β-hydroxy esters rsc.org

Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and avoiding toxic metal residues. For transformations of β-keto esters, phase-transfer catalysis (PTC) using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has been successfully applied for enantioselective fluorination and alkylation. nih.govrsc.org

In these systems, the catalyst facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the reaction with the electrophile occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to high enantioselectivity. mdpi.com

Furthermore, primary amine organocatalysts, such as those derived from β,β-diaryl serines, have been shown to be effective for the enantioselective α-fluorination of various β-dicarbonyl compounds, including β-keto esters. researchgate.net These catalysts operate through the formation of a transient enamine intermediate, which then reacts with the electrophilic fluorine source.

While the β-ketoester functional group within this compound suggests its potential as a versatile precursor in a variety of chemical transformations, a detailed survey of peer-reviewed scientific literature reveals a notable scarcity of specific mechanistic investigations into its behavior in domino and cascade reactions. Such reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are of significant interest in modern organic chemistry for their efficiency and complexity-building potential.

The presence of the 2-fluoro substituent on the phenyl ring could impart unique electronic and steric properties that might influence the course of a potential domino reaction compared to its non-fluorinated analogs. The electron-withdrawing nature of the fluorine atom could affect the acidity of the methylene (B1212753) protons and the reactivity of the benzoyl carbonyl group. These effects could, in turn, alter reaction rates, yields, and even the stereochemical outcome of cascade sequences.

Despite this potential, the current research landscape does not provide the specific experimental data—such as detailed reaction conditions, yields for a series of substrates, or spectroscopic evidence for proposed intermediates—that would be necessary to construct a thorough and authoritative discussion on the mechanistic investigations of domino and cascade reactions involving this compound. Further research in this area would be required to elucidate the specific pathways and synthetic utility of this compound in such complex transformations.

Due to the lack of specific research findings on domino and cascade reactions for this compound, no data tables can be generated.

Transformations at the Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic attack and reduction, allowing for the introduction of new stereocenters and functional groups.

Carbonyl Reduction and Enantioselective Hydrogenation

The reduction of the carbonyl group in β-keto esters like this compound is a critical transformation, leading to the formation of β-hydroxy esters, which are valuable chiral building blocks. A key focus in this area is enantioselective hydrogenation, which allows for the synthesis of a specific stereoisomer.

Ruthenium-based catalysts are particularly effective for the asymmetric hydrogenation of β-keto esters. researchgate.net For instance, ruthenium(II) species coordinated with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) supported on porous organic polymers (POP) have demonstrated high activity and excellent enantioselectivity. researchgate.net These heterogeneous catalysts can be recycled multiple times, offering an environmentally friendly approach. researchgate.net

Another prominent catalytic system is the Noyori-Ikariya complex, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. This type of catalyst is highly effective in asymmetric transfer hydrogenation, using hydrogen sources like a formic acid–triethylamine mixture. nih.gov This method has been successfully applied to a wide range of β-aryl β-keto esters, yielding products with high enantiomeric excess. acs.org The stereochemical outcome is influenced by the interaction between the catalyst and the substrate, including the orientation of the keto ester relative to the chiral ligand of the catalyst. acs.org

Table 1: Catalytic Systems for Enantioselective Hydrogenation of β-Keto Esters

Catalyst SystemHydrogen SourceKey Features
Ru/POP-BINAPH₂Heterogeneous, recyclable, high enantioselectivity (e.g., 97% ee for methyl acetoacetate). researchgate.net
RuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt₃Homogeneous, high enantioselectivity for β-aryl keto esters (e.g., 97-99% er). nih.govacs.org

Oxime and Imine Formation

The carbonyl group readily reacts with nitrogen-based nucleophiles to form C=N double bonds, yielding imines and oximes.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime. wikipedia.org This condensation reaction typically proceeds by heating the ketone with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) or a heterogeneous base to neutralize the liberated acid. wikipedia.orggoogle.com The resulting oximes are stable compounds that are important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. masterorganicchemistry.com

Imine Formation: Imines, or Schiff bases, are formed through the acid-catalyzed, reversible reaction of the ketone with primary amines (R-NH₂). libretexts.orglibretexts.org The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration eliminates water to produce the imine. libretexts.org The reaction's equilibrium can be driven towards the product by removing water as it forms. youtube.com The pH must be carefully controlled, as excess acid will protonate the amine nucleophile, rendering it unreactive, while insufficient acid will not effectively promote dehydration. libretexts.org

Reactions at the α-Carbon and Ester Moiety

The acidic α-proton and the ester group provide further opportunities for functionalization, enabling the construction of more complex carbon skeletons and the modification of the ester functionality.

α-Halogenation and Substitution Reactions

The methylene group flanked by two carbonyls (the α-carbon) is activated and readily deprotonated, making it susceptible to electrophilic halogenation.

A common and efficient method for the α-halogenation of β-keto esters involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). tandfonline.comtandfonline.com These reactions can proceed smoothly under catalyst-free conditions in a solvent like DMSO to yield α-monohalogenated products with high selectivity. tandfonline.comtandfonline.com Alternatively, the reaction can be catalyzed. For instance, enantioselective chlorination of cyclic β-keto esters has been achieved with high yields and enantiomeric excess using NCS in the presence of a chiral phase-transfer catalyst. acs.org Reagents like ammonium acetate can also catalyze the α-bromination of ketones using NBS. researchgate.net The resulting α-halo-β-keto esters are versatile intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the α-position.

Table 2: Reagents for α-Halogenation of β-Keto Esters

ReagentHalogen SourceConditions/CatalystProduct
N-Chlorosuccinimide (NCS)ChlorineDMSO, catalyst-free tandfonline.comα-chloro-β-keto ester
N-Bromosuccinimide (NBS)BromineDMSO, catalyst-free tandfonline.comα-bromo-β-keto ester
N-Chlorosuccinimide (NCS)ChlorineChiral phase-transfer catalyst, KF acs.orgEnantioenriched α-chloro-β-keto ester
N-Bromosuccinimide (NBS)BromineAmmonium Acetate researchgate.netα-bromo-β-keto ester

Alkylation and Acylation of the β-Keto Ester Framework

The acidity of the α-protons allows for the formation of a stabilized enolate, which is a potent nucleophile for forming new carbon-carbon bonds.

Alkylation: In the presence of a suitable base, such as sodium ethoxide (NaOEt), this compound can be deprotonated at the α-carbon. The resulting enolate can then undergo nucleophilic attack on an alkyl halide (R-X) in an Sₙ2 reaction to form an α-alkylated β-keto ester. youtube.com This sequence is a fundamental strategy for elaborating the carbon skeleton of the molecule.

Acylation: While O-acylation can be a competing reaction, C-acylation at the α-carbon can be achieved under specific conditions. One method involves using highly reactive acylating agents like alkyl pentafluorophenylcarbonates in the presence of reagents such as MgBr₂·Et₂O and a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt). qub.ac.uk This protocol facilitates the clean C-acylation of a range of ketones, a strategy applicable to the β-keto ester framework of this compound to introduce an additional acyl group.

Transesterification and Ester Hydrolysis

The methyl ester group can be converted into other esters or hydrolyzed to the corresponding carboxylic acid.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol (R'-OH). masterorganicchemistry.com The process is typically catalyzed by either an acid or a base and is an equilibrium reaction. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com Various catalysts have been developed for the efficient transesterification of β-keto esters, including environmentally benign options like montmorillonite (B579905) K-10 clay rsc.org and recyclable heterogeneous catalysts such as silica-supported boric acid. nih.gov These methods allow for the conversion of methyl or ethyl β-keto esters into a variety of other esters in good to excellent yields. nih.govnih.gov

Ester Hydrolysis: Saponification, the base-catalyzed hydrolysis of the ester, can be achieved by treating this compound with an aqueous base like sodium hydroxide (B78521) (NaOH). This reaction yields the sodium salt of the corresponding β-keto acid. Subsequent acidification will produce the free β-keto acid. It is important to note that β-keto acids are prone to decarboxylation (loss of CO₂) upon heating, which would result in the formation of 2'-fluoroacetophenone. youtube.com

Transformations Involving the Fluorophenyl Ring

The 2-fluorophenyl group of this compound offers opportunities for further functionalization through reactions that target the aromatic ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic compounds. masterorganicchemistry.com The reaction proceeds in two main steps: the attack of an electrophile by the aromatic ring's pi electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive towards electrophiles compared to benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org Given that the para position is already substituted, electrophilic attack would be directed to the ortho positions relative to the fluorine atom.

Common EAS reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. libretexts.org

The specific conditions for these reactions would need to be optimized to account for the electronic effects of both the fluorine atom and the 3-oxo-3-methoxy-1-propen-1-yl substituent.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in both academic and industrial research. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.gov

For the fluorophenyl ring of this compound to participate in cross-coupling reactions, it would generally need to be converted into a suitable derivative, such as an aryl halide or triflate. For instance, if a bromo or iodo group were introduced onto the ring via electrophilic aromatic substitution, it could then serve as a handle for various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions would allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, onto the fluorophenyl ring, significantly increasing the molecular diversity accessible from this compound. Recent advancements have also explored the use of photoredox catalysis for cross-coupling reactions, offering alternative and sometimes more sustainable reaction pathways. nih.gov

Cyclization and Heterocycle Formation

The β-ketoester functionality of this compound is a key structural feature that enables its use in the synthesis of various heterocyclic compounds.

Pyrimidine (B1678525) Derivatives Synthesis

Pyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules, including several anti-cancer drugs. ijper.org The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing a C-N-C-N backbone, such as guanidine (B92328) or urea (B33335).

One common method for synthesizing pyrimidines is through the reaction of chalcones with guanidine. amegroups.org While this compound is not a chalcone, its β-ketoester group can react in a similar manner. For instance, it can be condensed with guanidine or its derivatives to form substituted pyrimidines. Multicomponent reactions, where three or more reactants combine in a single step, have also emerged as an efficient strategy for pyrimidine synthesis. researchgate.netnih.gov These methods often offer advantages in terms of reaction time and yield. researchgate.net

Oxadiazole and Triazole Derivatives Synthesis

Oxadiazole Derivatives Synthesis

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. They exist in different isomeric forms, with 1,2,4-oxadiazoles and 1,3,4-oxadiazoles being common motifs in medicinal chemistry. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the cyclization of Schiff bases, which are formed by the condensation of an acid hydrazide with an aldehyde or ketone. mdpi.com For example, this compound could be converted to the corresponding acid hydrazide, which can then be reacted with various aldehydes to form Schiff bases. Subsequent cyclization would yield the desired 1,3,4-oxadiazole derivatives. mdpi.com Alternative methods include the reaction of N-hydroxybenzamidines with a carbonylation reagent in water. google.com

Triazole Derivatives Synthesis

Triazoles are five-membered heterocycles with three nitrogen atoms and are also important pharmacophores. nih.govfrontiersin.org They exist as two main isomers: 1,2,3-triazoles and 1,2,4-triazoles. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from thiosemicarbazide (B42300) intermediates. raco.cat For example, the acid hydrazide derived from this compound could be reacted with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized to the triazole. researchgate.net Another approach involves the reaction of an acid hydrazide with an aldehyde to form a hydrazone, which can then be cyclized. researchgate.net

Benzimidazole (B57391) and Perimidine Synthesis

Benzimidazole Synthesis

Benzimidazoles are bicyclic compounds formed from the fusion of benzene and imidazole (B134444) rings. researchgate.net They are a privileged structure in medicinal chemistry, found in a range of therapeutic agents. researchgate.net A common synthetic route to benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. beilstein-journals.org To utilize this compound in benzimidazole synthesis, it would typically first be converted to the corresponding aldehyde or carboxylic acid. This derivative could then be reacted with an o-phenylenediamine to form the benzimidazole ring system. The use of catalysts like erbium(III) trifluoromethanesulfonate (B1224126) can improve the selectivity and efficiency of these reactions. beilstein-journals.org

Perimidine Synthesis

Perimidines are a class of polycyclic aromatic compounds containing a pyrimidine ring fused to a naphthalene (B1677914) system. While the direct synthesis of perimidines from this compound is not a commonly reported pathway, the versatile reactivity of the β-ketoester could potentially be exploited in multi-step syntheses to construct the perimidine scaffold. This would likely involve the initial formation of a naphthalene-containing intermediate that could then undergo cyclization with a suitable nitrogen source.

Pyrones and other Heterocycles

The synthesis of pyrones and other heterocycles from β-ketoesters like this compound typically involves condensation reactions with various electrophilic or nucleophilic partners. These reactions exploit the nucleophilic character of the central carbon atom and the electrophilic nature of the carbonyl groups.

Pyrones

The formation of 2-pyrones and 4-pyrones (or γ-pyrones) often proceeds through intramolecular cyclization or intermolecular condensation pathways.

One common approach to 4-hydroxy-2-pyrones involves the self-condensation of a β-ketoester. While specific conditions for this compound are not reported, analogous reactions often utilize acid or base catalysis to promote an initial Claisen-type condensation followed by intramolecular cyclization and dehydration.

Another strategy involves the reaction of the β-ketoester with an activated acetic acid derivative. For instance, reaction with malonyl chloride or a similar reagent could lead to the formation of a di-acylated intermediate that can subsequently cyclize to form a pyrone ring.

Transition-metal catalysis, particularly with gold or palladium, has emerged as a powerful tool for pyrone synthesis. These methods often involve the reaction of a β-ketoester with an alkyne-containing substrate, proceeding through a cascade of reactions including cyclization and isomerization.

Other Heterocycles

The versatile reactivity of the β-ketoester moiety in this compound allows for its use as a building block for a variety of other heterocyclic systems, including pyridones, pyrimidines, and pyrazoles.

Pyridones: The Hantzsch pyridine synthesis and related methodologies offer a viable route to dihydropyridines, which can be subsequently oxidized to pyridines. A variation of this, the Guareschi-Thorpe condensation, involves the reaction of a β-ketoester with a cyanoacetamide or a similar active methylene compound in the presence of a base. This would lead to the formation of a substituted 2-pyridone.

Pyrimidines: The Biginelli reaction and similar multicomponent reactions provide a straightforward approach to dihydropyrimidinones. This typically involves the one-pot condensation of a β-ketoester, an aldehyde (such as benzaldehyde), and urea or thiourea (B124793) under acidic conditions.

Pyrazoles: The Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Reaction of this compound with hydrazine or a substituted hydrazine would be expected to yield a 5-(2-fluorophenyl)-substituted pyrazolone.

The following table summarizes potential heterocyclic products that could be synthesized from this compound based on established reactions of β-ketoesters.

Heterocyclic ProductGeneral Reaction TypePotential Co-reactant(s)
4-Hydroxy-6-(2-fluorophenyl)-2-pyroneSelf-condensation-
Substituted 2-PyridoneGuareschi-Thorpe CondensationCyanoacetamide
4-(Aryl)-6-(2-fluorophenyl)-dihydropyrimidinoneBiginelli ReactionAryl aldehyde, Urea/Thiourea
5-(2-Fluorophenyl)pyrazol-3-oneKnorr Pyrazole SynthesisHydrazine

It is important to reiterate that while these synthetic routes are well-established for the general class of β-ketoesters, their specific application to this compound would require experimental validation and optimization of reaction conditions. The presence of the fluorine atom on the phenyl ring may influence the reactivity of the starting material and the stability of intermediates, potentially requiring adjustments to standard protocols.

Conclusion

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a significant chemical compound that embodies the strategic fusion of fluorine chemistry and the classical utility of β-keto esters. Its structure, featuring a reactive 1,3-dicarbonyl system and an electronically influential 2-fluorophenyl group, makes it a highly valuable intermediate for organic synthesis. The compound's accessibility through established methods like the Claisen condensation and its versatile reactivity at multiple sites—including the α-carbon and both carbonyl groups—allow for its transformation into a vast array of more complex molecules. Its primary role as a precursor to fluorinated heterocyclic compounds highlights its importance in the ongoing search for new bioactive molecules with potential applications in medicine and agriculture.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Building Block for Complex Molecular Architectures

The inherent reactivity of methyl 3-(2-fluorophenyl)-3-oxopropanoate allows it to serve as a fundamental building block for the synthesis of complex molecular structures. The presence of both a ketone and an ester group provides multiple sites for chemical transformations, enabling its incorporation into larger and more intricate molecular frameworks. Organic compounds containing a fluorophenyl substituent are of significant interest in medicinal chemistry and materials science, and this ketoester provides a direct route to such molecules. nih.gov

One of the most well-documented applications of aryl-β-ketoesters, such as this compound, is in the synthesis of heterocyclic compounds. For instance, these compounds are key precursors in the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster drugs. The synthesis of these complex molecules can be achieved through reactions like the Hantzsch dihydropyridine (B1217469) synthesis, where the β-ketoester condenses with an aldehyde and a nitrogen source. The 2-fluorophenyl group of the precursor is directly incorporated into the final DHP structure, influencing its biological activity and pharmacokinetic properties.

Precursor in Chiral Synthesis

The development of methods for the asymmetric synthesis of organic molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a drug can have profound effects on its efficacy and safety. This compound and its analogs are valuable precursors in this domain.

The prochiral nature of the methylene (B1212753) group situated between the two carbonyl functionalities allows for enantioselective transformations. Asymmetric fluorination of β-keto esters, for example, can be achieved using chiral metal complexes or organocatalysts to introduce a fluorine atom at the α-position with high enantioselectivity. mdpi.comnih.gov While direct asymmetric fluorination of this compound is a plausible transformation, the literature more broadly covers the asymmetric fluorination of α-substituted β-keto esters. A variety of chiral ligands and metal catalysts have been developed for this purpose, as summarized in the table below.

Table 1: Examples of Chiral Catalysts Used in the Asymmetric Fluorination of β-Keto Esters

Catalyst System Fluorinating Agent Enantiomeric Excess (ee) Reference
Ti/TADDOL Selectfluor® 62-90% mdpi.com
Chiral Palladium Complexes N/A up to 99% nih.gov

Furthermore, chemoenzymatic methods have been successfully employed for the asymmetric synthesis of chiral compounds from similar β-ketoesters. For instance, alcohol dehydrogenases have been used for the enantioselective reduction of the ketone functionality, producing chiral β-hydroxy esters with high enantiomeric excess. nih.gov These chiral building blocks are then used in the synthesis of more complex, enantiopure molecules.

Intermediate in the Synthesis of Functionally Diverse Organic Compounds

This compound serves as a key intermediate in the synthesis of a wide range of functionally diverse organic compounds. Its ability to participate in various chemical reactions makes it a versatile tool for synthetic chemists.

A significant application of this compound is in the synthesis of fused pyrimidine (B1678525) derivatives. nih.govnih.gov Pyrimidines are a class of heterocyclic compounds that are of fundamental importance in biological systems, being core components of nucleic acids. Fused pyrimidines, in which the pyrimidine ring is fused to another heterocyclic or carbocyclic ring, exhibit a broad spectrum of biological activities and are prevalent in many pharmaceuticals. nih.gov The synthesis of these compounds often involves the reaction of a β-ketoester with a suitable nitrogen-containing nucleophile, leading to the formation of the pyrimidine ring. The 2-fluorophenyl group can be a key pharmacophoric element in the final fused pyrimidine product.

The versatility of this compound as an intermediate is further highlighted by its use in the synthesis of various other heterocyclic systems. Depending on the reaction conditions and the nature of the co-reactants, it can be transformed into pyrazoles, isoxazoles, and other important heterocyclic scaffolds.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. frontiersin.orgnih.govpreprints.org These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound is an ideal substrate for a variety of MCRs.

The most prominent example of an MCR involving this type of β-ketoester is the Hantzsch synthesis of 1,4-dihydropyridines, as mentioned earlier. This four-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. The use of this compound in this reaction allows for the direct incorporation of a 2-fluorophenyl group at the 4-position of the dihydropyridine ring.

Beyond the Hantzsch reaction, this versatile precursor can participate in other MCRs to generate a diverse array of heterocyclic compounds. For example, it can be used in the Biginelli reaction and its variations to synthesize dihydropyrimidinones and their derivatives. The ability to construct complex molecules in a single step makes MCRs a powerful tool in drug discovery and development, and this compound is a valuable component in this synthetic arsenal. frontiersin.org

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Bioactive Derivatives

The unique chemical structure of Methyl 3-(2-fluorophenyl)-3-oxopropanoate allows for its use in the design and synthesis of various bioactive derivatives. The fluorine substitution can enhance metabolic stability and binding affinity of the final compounds. For instance, novel pyridine-thiazole hybrid molecules with antiproliferative activity have been synthesized, where a 3-(2-fluorophenyl) group was a key component. The presence of the fluorophenyl moiety was found to be important for the cytotoxic action of these compounds against various tumor cell lines.

In another example, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives were designed and synthesized as potential anticancer agents. scirp.org These molecules were evaluated for their anti-cancer activity on B-cell leukemic cell lines. scirp.org The synthesis involved the use of various substituted phenyl isocyanates and isothiocyanates, highlighting how the core structure can be modified to create a library of compounds for biological screening. scirp.org

Precursor to Potential Therapeutic Agents

This compound is a key precursor in the synthesis of various potential therapeutic agents due to its reactive nature, which allows for the construction of more complex molecular architectures.

Anticancer and Antimicrobial Research

In the field of oncology, derivatives of this compound have shown promise. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were synthesized and exhibited promising anticancer activity against human cancer cell lines. nih.gov Some of these compounds showed IC50 values in the low micromolar range. nih.gov

In the realm of antimicrobial research, the development of novel fluorinated compounds is an active area. For example, a series of new 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Furthermore, novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles have been synthesized and investigated for their antibacterial activities. nih.gov These studies demonstrate the utility of fluorophenyl-containing precursors in the generation of new antimicrobial candidates.

Antileishmanial Agent Precursors

The scaffold of this compound is relevant in the synthesis of potential antileishmanial agents. Research has been conducted on the synthesis and antileishmanial evaluation of arylimidamide-azole hybrids. nih.gov These hybrid molecules are designed to combine the favorable antileishmanial properties of both arylimidamides and azoles. nih.gov While not a direct precursor in the cited study, the structural motifs present in this compound are pertinent to the synthesis of such complex heterocyclic systems.

Furthermore, studies on enhancing the antileishmanial activity of amidoxime-based compounds bearing a 4,5-dihydrofuran scaffold have been reported. mdpi.com The synthesis of these compounds involved the cyclization of a β-ketoester, a reaction characteristic of this compound. mdpi.com

Kinase Inhibitor Research

The fluorophenyl group is a common feature in many kinase inhibitors, and this compound can serve as a starting material for their synthesis. Kinase inhibitors are a major class of anticancer drugs. ed.ac.uk For example, the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as an orally active selective aurora kinase B inhibitor highlights the importance of the fluorophenyl moiety in this class of compounds. nih.gov

Additionally, novel phthalic-based tyrosine kinase inhibitors have been designed and synthesized, with some derivatives incorporating a 2-fluorobenzoyl group. nih.gov The synthesis of such molecules often involves the reaction of precursors that can be derived from compounds like this compound.

Diltiazem Precursor Studies

Diltiazem is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart arrhythmias. nih.gov The synthesis of diltiazem and its analogs has been a subject of interest. chemicalbook.comsouthern.eduresearchgate.net While the classical synthesis of diltiazem involves precursors like 4-methoxybenzaldehyde and methyl chloroacetate, the structural similarity of this compound to key intermediates suggests its potential as a starting material for the synthesis of novel diltiazem analogs. chemicalbook.com The introduction of a fluorine atom could potentially modify the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Investigation of Fluorine's Impact on Molecular Recognition and Target Binding

The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound profoundly influences its electronic and conformational properties, which are critical for molecular recognition and binding to biological targets. The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to more favorable interactions with protein binding sites.

Research into fluorinated compounds has shown that the fluorine atom can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds. These interactions can significantly enhance the binding affinity and selectivity of a drug candidate for its target protein. While direct studies on this compound's binding properties are not extensively documented in publicly available research, its structural analogs provide valuable insights. For instance, the related compound, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, serves as a key intermediate in the synthesis of Enecadin, a neuroprotective agent. This suggests that the fluorophenyl oxopropanoate moiety can be a crucial pharmacophore for interacting with biological targets.

The versatility of the β-keto ester functionality in this compound allows for its use in the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many approved drugs. For example, the closely related ethyl 3-(2-fluorophenyl)-3-oxopropanoate has been utilized in the synthesis of (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, a framework with potential pharmacological activities. The presence of the 2-fluorophenyl group in these resulting heterocyclic structures is anticipated to play a significant role in their target binding profiles.

Development of Prodrugs and Metabolites in Research

The chemical structure of this compound, particularly its ester group, makes it an interesting candidate for prodrug design and a potential precursor to active metabolites. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes.

The methyl ester group in this compound can be susceptible to hydrolysis by esterase enzymes present in the body, which would release the corresponding carboxylic acid. This carboxylic acid derivative could potentially be the active form of the drug or an intermediate in its metabolic pathway. The rate of this hydrolysis can be fine-tuned by modifying the ester group, allowing for controlled release of the active compound and potentially improving its pharmacokinetic profile.

Furthermore, the metabolism of fluorinated compounds is a critical area of investigation in drug discovery. The strong carbon-fluorine bond is generally stable to metabolic degradation, which can lead to an increased half-life of a drug. However, the metabolic fate of the entire molecule, including potential transformations of the β-keto ester moiety and other parts of the structure, needs to be thoroughly investigated. Understanding the metabolic pathway of compounds derived from this compound is crucial for predicting their efficacy, safety, and potential for drug-drug interactions. The fluorinated phenyl ring can influence the metabolic profile, potentially directing metabolism away from certain positions and leading to the formation of specific metabolites.

Advanced Spectroscopic and Computational Characterization of Methyl 3 2 Fluorophenyl 3 Oxopropanoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For methyl 3-(2-fluorophenyl)-3-oxopropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region, a result of intricate spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons adjacent to the carbonyl group and the ester group exhibit a characteristic singlet, while the methyl protons of the ester group also produce a singlet, but at a more upfield chemical shift.

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbons of the ketone and ester groups resonate at distinct downfield chemical shifts. The carbon atoms of the aromatic ring show a series of signals, with their chemical shifts influenced by the electron-withdrawing fluorine substituent. The methylene carbon and the methoxy (B1213986) carbon of the ester group appear at more upfield positions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CHMultipletSeries of signals
Methylene CH₂SingletSignal
Methyl CH₃SingletSignal
Ketone C=O-Downfield signal
Ester C=O-Downfield signal
Methoxy OCH₃SingletSignal

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. azom.com In this compound, the ¹⁹F NMR spectrum typically shows a single resonance, confirming the presence of a single fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the surrounding aromatic ring and the oxopropanoate side chain. The coupling of the fluorine atom to the adjacent aromatic protons can also be observed, providing further structural confirmation. The wide chemical shift range and sensitivity of ¹⁹F NMR make it a powerful tool for the analysis of fluorinated compounds. azom.comnih.gov

Through-Space Spin-Spin Couplings (H-F, C-F) and Conformational Analysis

In addition to through-bond couplings, through-space spin-spin couplings between the fluorine atom and nearby protons or carbons can provide valuable insights into the conformational preferences of the molecule. These couplings, which are transmitted through space rather than through the covalent bond network, are highly dependent on the internuclear distance. The observation of H-F or C-F through-space couplings can indicate a folded or specific spatial arrangement of the 2-fluorophenyl group relative to the rest of the molecule. This information is crucial for understanding the three-dimensional structure and potential steric interactions within the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide structural information. nih.govsigmaaldrich.comresearchgate.netchemicalbook.com

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion under electron ionization can lead to the formation of several characteristic fragment ions. Common fragmentation pathways may include the loss of the methoxy group, the entire ester group, or cleavage of the bond between the carbonyl group and the aromatic ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Table 2: Potential Mass Spectrometry Fragmentation Ions for this compound

Ionm/z (mass-to-charge ratio)Description
[M]⁺196.05Molecular Ion
[M - OCH₃]⁺165.04Loss of the methoxy group
[M - COOCH₃]⁺137.04Loss of the methyl ester group
[C₆H₄F-C=O]⁺123.022-Fluorobenzoyl cation

Note: The observed m/z values are nominal and may vary slightly in high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.govchemicalbook.com This level of precision is invaluable for unambiguously confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. HRMS is a powerful tool for verifying the identity of a synthesized compound and ensuring its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govchemicalbook.com

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibrations of the ketone and ester carbonyl groups. The C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ range, and the C-F stretching vibration of the fluorophenyl group will also be present, usually in the 1000-1400 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ketone & Ester)1700-1750Strong, sharp absorption
C-O (Ester)1000-1300Stretching vibration
Aromatic C=C1450-1600Stretching vibrations
C-F1000-1400Stretching vibration

X-ray Crystallography for Solid-State Structural and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, the analysis of analogous compounds provides a clear framework for the expected outcomes of such a study. For instance, the X-ray structure of a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was determined to crystallize in the monoclinic system with a P21/n space group. nih.gov The crystal structure revealed the formation of intermolecular hydrogen bonds, which are crucial in dictating the packing of molecules in the crystal lattice. nih.gov In the context of β-keto esters, X-ray crystallography has been instrumental in determining the absolute configuration of chiral centers, which is vital in asymmetric synthesis. nih.gov

A hypothetical table of crystallographic data for a compound like this compound, based on typical data for similar organic molecules, is presented below.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.366
b (Å)8.343
c (Å)25.056
β (°)93.84
Volume (ų)1118.9
Z (molecules/unit cell)4

This table is illustrative and based on data for a related fluorophenyl compound. nih.gov

Advanced Chromatographic Techniques in Research

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. In the research and analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play critical roles.

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds and for separating isomers. For β-keto esters, a known challenge in reversed-phase HPLC is poor peak shape due to keto-enol tautomerism. chromforum.org However, specialized columns and conditions can overcome this. The use of fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity for halogenated aromatic compounds. researchgate.net

In the case of chiral β-keto esters, HPLC with a chiral stationary phase is the standard method for determining enantiomeric excess (ee). nih.gov For example, the enantiomers of a chlorinated β-keto ester were successfully separated using a Chiralcel OD-H column. nih.gov This approach would be directly applicable to the separation of enantiomers of this compound if it were synthesized in a chiral form.

Below is a representative table of HPLC conditions for the separation of β-keto ester isomers.

ParameterCondition
ColumnChiralcel OD-H
Mobile PhaseHexane/Isopropanol (80/20)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature20 °C

This table is based on conditions used for a related chlorinated β-keto ester. nih.gov

Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC, often coupled with a mass spectrometer (GC-MS), is crucial for monitoring the presence of volatile starting materials, byproducts, or degradation products from its synthesis. The synthesis of β-keto esters can involve various volatile reagents and intermediates, and GC provides a means to quantify their presence in the final product. rsc.orgorganic-chemistry.org

For the analysis of ketones and aldehydes, which can be potential impurities, derivatization is often employed to improve chromatographic performance and detection sensitivity. researchgate.netsigmaaldrich.com A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with carbonyl compounds to form stable oximes that are readily analyzed by GC. researchgate.netsigmaaldrich.com The analysis of volatile organic compounds by GC typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a long column. youtube.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. youtube.com

A typical GC method for the analysis of volatile impurities might involve the following parameters:

ParameterCondition
ColumnSLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm)
Carrier GasHelium
Injection ModeSplit
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

This table represents a general setup for the GC analysis of volatile organic compounds. sigmaaldrich.com

Computational Chemistry and Molecular Modeling

Computational techniques provide a powerful lens for understanding the intrinsic properties of molecules and their behavior in various environments, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and a variety of reactivity parameters. For β-keto esters, DFT calculations can be used to study their tautomeric equilibrium and to analyze their reactivity. nih.gov

A study on a series of β-keto esters employed DFT at the M062x/6-311+G(d,p) level to analyze their reactivity. nih.gov Global reactivity descriptors such as electrophilicity and local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within a molecule. nih.gov For instance, the condensed Fukui functions can indicate the susceptibility of the carbonyl carbons to nucleophilic or electrophilic attack. nih.gov Such calculations would be invaluable in understanding the reaction mechanisms involving this compound.

The table below presents hypothetical DFT-calculated reactivity indices for the carbonyl carbons of a β-keto ester.

AtomCondensed Fukui Function (fk+)Condensed Dual Descriptor (fk2)
Ester Carbonyl Carbon0.045-0.012
Ketone Carbonyl Carbon0.1230.035

This table is illustrative of the type of data obtained from DFT calculations on β-keto esters. nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to study the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules, over time.

In a study of β-keto esters designed as potential antibacterial agents, molecular dynamics simulations were performed to understand their interaction with quorum-sensing proteins. nih.gov These simulations can reveal the stability of the protein-ligand complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that occur upon binding. For a molecule like this compound, MD simulations could be used to explore its preferred conformations in different solvents or to model its interaction with a biological target, providing insights that are crucial for drug design and development.

In Silico Prediction of Biological Activity and Physicochemical Parameters for Research Design

In modern drug discovery and chemical research, in silico methods are indispensable for predicting the biological and physicochemical properties of molecules before their synthesis, thereby saving significant resources. These computational studies provide critical insights into a compound's potential as a drug candidate and guide further experimental investigation. For this compound, while specific experimental bioactivity studies are not extensively documented in public literature, its properties can be predicted using established computational models.

Physicochemical Properties Prediction

The physicochemical characteristics of a molecule are fundamental to its behavior in a biological system, influencing absorption, distribution, metabolism, and excretion (ADME). Key parameters for this compound are computationally predicted and summarized below. These values are derived from its known chemical structure (CAS: 185302-86-7, Molecular Formula: C₁₀H₉FO₃). sigmaaldrich.comsynquestlabs.combldpharm.com

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Research Design
Molecular Weight196.18 g/mol sigmaaldrich.comsynquestlabs.comInfluences diffusion and transport across biological membranes.
LogP (Octanol/Water)~1.5 - 2.0Indicates lipophilicity; crucial for membrane permeability and oral bioavailability.
Topological Polar Surface Area (TPSA)~52.6 ŲPredicts transport properties, such as blood-brain barrier penetration.
Hydrogen Bond Donors0Affects solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors3Affects solubility and binding interactions with biological targets.
Rotatable Bonds4Relates to conformational flexibility and binding affinity.

These predicted parameters suggest that this compound possesses drug-like qualities according to Lipinski's rule of five, a foundational guideline in drug design. For instance, its molecular weight is well under 500 Da, and its predicted LogP value falls within a range that suggests a balance between hydrophilicity and lipophilicity, which is often optimal for oral absorption. mdpi.com

Prediction of Biological Activity

The prediction of biological activity relies on computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. mdpi.comnih.gov These methods correlate the chemical structure of a molecule with its biological effect.

QSAR Analysis: By comparing the structure of this compound to databases of compounds with known activities, QSAR models can predict its likely biological targets. The presence of the β-ketoester moiety is significant, as this functional group is a key pharmacophore in various enzyme inhibitors and is used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects. evitachem.com

Molecular Docking: This technique models the interaction between the compound and the binding site of a target protein. The 2-fluorophenyl group, the carbonyl groups, and the methyl ester can all participate in specific interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions within a protein's active site. nih.gov For example, computational studies on similar fluorinated compounds have shown that the fluorine atom can engage in specific electrostatic interactions that enhance binding affinity and selectivity for a target. mdpi.com The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack, a key feature in the mechanism of action for many enzyme inhibitors. evitachem.com

The in silico analysis suggests that this compound is a promising scaffold for chemical synthesis. The predictions guide researchers to prioritize this molecule for synthesis and subsequent in vitro and in vivo testing against specific biological targets, such as kinases or proteases, where similar β-ketoester compounds have shown activity.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of β-keto esters is a cornerstone of organic chemistry. researchgate.netorganic-chemistry.orgnih.gov Future research will likely focus on developing more sustainable and efficient methods for producing Methyl 3-(2-fluorophenyl)-3-oxopropanoate. This involves moving beyond traditional methods, which can require harsh conditions or stoichiometric reagents. nih.gov

Key research avenues include:

Organocatalysis: Exploring the use of small organic molecules, such as L-cysteine, to catalyze the formation of β-keto esters in aqueous media could offer a metal-free, cost-effective, and environmentally benign synthetic route. researchgate.net

Synergistic Catalysis: Investigating hybrid catalytic systems, for instance combining palladium and ruthenium complexes, could enable highly stereoselective syntheses under nearly neutral conditions, which is particularly challenging for β-keto esters. nih.gov

Flow Chemistry: The application of continuous flow technology can enhance control over reaction parameters like temperature and time, leading to improved yields and safety, which is especially pertinent for industrial-scale synthesis. acs.org

A comparative look at potential catalytic strategies is presented in Table 1.

Table 1: Comparison of Potential Catalytic Strategies for Sustainable Synthesis

Catalytic System Potential Advantages Key Research Challenge
Organocatalysis (e.g., L-cysteine) Metal-free, cost-effective, aqueous media compatibility. researchgate.net Optimizing catalyst loading and reaction conditions for the specific substrate.
Synergistic Metal Catalysis (e.g., Ru/Pd) High stereoselectivity, neutral reaction conditions. nih.gov Catalyst compatibility and preventing catalyst deactivation.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of β-keto esters is well-documented, but the influence of the ortho-fluoro substituent in this compound offers opportunities to explore novel chemical transformations. researchgate.netsapub.org The fluorine atom's electron-withdrawing nature can affect the acidity of the α-proton and the electrophilicity of the carbonyl carbons. nih.gov

Future studies could focus on:

Asymmetric Fluorination: Developing catalytic methods for the enantioselective introduction of a second fluorine atom at the α-position could generate complex molecules with unique stereochemistry. mdpi.comorganic-chemistry.org

C-C Bond Activation: Exploring transition-metal-catalyzed reactions that activate the carbon-carbon bond of the ketone could lead to novel molecular scaffolds, expanding the synthetic utility beyond traditional enolate chemistry. researchgate.net

Decarboxylative Condensations: Using magnesium enolates of related malonic acid half-oxyesters in decarboxylative Claisen condensations could provide a versatile route to functionalized α-substituted β-keto esters. organic-chemistry.org

The reactivity is largely governed by the keto-enol tautomerism, where the enol form is crucial for many reactions. sapub.org The presence of the ortho-fluorine is expected to influence this equilibrium. nih.gov

Rational Design of Next-Generation Bioactive Molecules Based on the Fluorinated β-Keto Ester Scaffold

Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals due to fluorine's ability to enhance properties like metabolic stability and binding affinity. cymitquimica.comacs.org The fluorinated β-keto ester scaffold of this compound is a promising starting point for designing new bioactive molecules. sapub.orgnih.gov

Research in this area should include:

Quorum Sensing Inhibition: Designing and synthesizing analogues based on the β-keto ester structure to act as inhibitors of bacterial quorum sensing, a strategy for developing novel antibacterial agents. nih.gov

Enzyme Inhibition: Given that fluorinated ketones are known inhibitors of enzymes like serine proteases and β-secretase (BACE-1), this scaffold could be elaborated to target enzymes implicated in diseases such as Alzheimer's. nih.govacs.orgmiami.edu

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues can provide crucial insights for developing potent and selective therapeutic agents. nih.govnih.gov

A study on β-keto ester analogues of a bacterial autoinducer showed that ortho-substituents on the phenyl ring are a key area for investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. acs.orgchemcopilot.com These tools can be applied to the study of this compound in several ways.

Reaction Outcome Prediction: ML models, such as graph neural networks or transformers, can be trained on large reaction databases to predict the most likely products, yields, and optimal conditions for reactions involving this β-keto ester. chemcopilot.comdeepchem.io This can significantly reduce the time and resources spent on experimental trial-and-error. deepchem.ioprinceton.edu

Catalyst and Reagent Design: AI can be used to design novel catalysts or suggest optimal reagents for desired transformations, such as predicting which catalyst would give the highest yield for a specific sustainable synthesis protocol. medium.com

De Novo Drug Design: Generative AI models can design novel molecules based on the fluorinated β-keto ester scaffold, optimized for specific biological targets and desired pharmacokinetic properties.

The predictive power of these models relies on training them with large, high-quality datasets. princeton.eduresearchgate.net

Table 2: Applications of AI/ML in the Study of this compound

Application Area AI/ML Technique Potential Impact
Synthesis Planning Sequence-to-sequence models, GNNs chemcopilot.comdeepchem.io Predicts optimal reaction pathways and conditions, reducing experimental effort. princeton.edu
Catalyst Design Reinforcement Learning, Diffusion Models chemcopilot.commedium.com Accelerates the discovery of efficient and sustainable catalysts. medium.com

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Complex Mixture Analysis

A deeper understanding and optimization of reactions involving this compound require advanced analytical methods that can provide real-time data.

Process Analytical Technology (PAT): The integration of multiple PAT tools, such as NMR, IR, and UV/Vis spectroscopy, directly into a reaction setup (especially in flow chemistry) allows for continuous monitoring of reactant consumption and product formation. nih.govresearchgate.net This provides rich kinetic data and enables rapid optimization.

Mass Spectrometry (MS) Techniques: Ambient ionization MS techniques, like Atmospheric Solids Analysis Probe (ASAP), allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing quick identification of products and intermediates. waters.com For complex mixtures, techniques like condensed-phase membrane introduction mass spectrometry (CP-MIMS) can analyze neutral molecules that are challenging for traditional methods. acs.org

Hyphenated Techniques: Combining separation methods with detection, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS, is crucial for analyzing complex reaction mixtures and identifying trace impurities. nih.govresearchgate.net

These advanced methods, when combined with sophisticated data analysis models like neural networks, can precisely determine the concentration of multiple species in real-time, offering unprecedented process control. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(2-fluorophenyl)-3-oxopropanoate, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation between methyl acetoacetate and 2-fluorobenzoyl chloride. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and base selection). For example, using anhydrous THF as a solvent and NaH as a base at 0–5°C can improve yields by minimizing side reactions like hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Confirmation of carbonyl groups (C=O stretching at ~1740 cm⁻¹ for ester and ~1680 cm⁻¹ for ketone) .
  • ¹H/¹³C NMR : Identification of the fluorophenyl moiety (e.g., aromatic protons at δ 7.2–8.0 ppm with coupling patterns influenced by fluorine) and ester methyl group (δ ~3.7 ppm for CH₃O) .
  • HRMS : Validation of molecular ion [M+H]⁺ (expected m/z: 211.07 for C₁₁H₁₁FO₃) .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., NMR/X-ray) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, dynamic conformational changes, or crystal packing forces. For example:

  • X-ray Crystallography : Use SHELXL for refinement to resolve bond-length/angle mismatches .
  • DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with experimental NMR shifts, adjusting for solvent polarity using PCM models .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotational barriers in the fluorophenyl group .

Q. What is the role of the 2-fluorophenyl group in modulating reactivity compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) but may sterically hinder substitutions. Comparative studies with methyl 3-phenyl-3-oxopropanoate show:

  • Kinetic Studies : Faster enolate formation (via NaH in DMF) due to increased acidity of α-hydrogens .
  • Reactivity in Michael Additions : Fluorine’s meta-directing effects alter regioselectivity in cyclization reactions .

Q. How can synthetic byproducts (e.g., hydrolyzed or dimerized derivatives) be identified and minimized?

  • Methodological Answer :

  • LC-MS Monitoring : Track reaction progress to detect intermediates like 3-(2-fluorophenyl)-3-oxopropanoic acid (hydrolysis byproduct, m/z ~197.06) .
  • Low-Temperature Reactions : Reduce hydrolysis risk by maintaining anhydrous conditions and inert atmospheres .
  • Chelating Agents : Add MgSO₄ or molecular sieves to sequester trace water .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IR data for the ketone carbonyl group?

  • Methodological Answer : Variations in C=O stretching frequencies (e.g., 1660–1680 cm⁻¹ vs. 1700 cm⁻¹) may arise from:

  • Conformational Isomerism : Rotamers of the fluorophenyl group altering conjugation .
  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) identified via PXRD .
  • Solution vs. Solid-State Effects : Compare ATR-IR (solid) with solution IR (CCl₄) to isolate environmental impacts .

Experimental Design Considerations

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Batch-to-Batch Consistency : Standardize starting material purity (e.g., ≥98% by HPLC) and reaction scales .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and endpoint .
  • Robust Work-Up Protocols : Employ pH-controlled extraction (e.g., NaHCO₃ for acid removal) and automated flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.